3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-16-6-5-9-27-20(16)25-21(26-10-12-31-13-11-26)18(22(27)29)14-19-23(30)28(24(32)33-19)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESFPYZIMOMLCA-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach starts with the preparation of the thiazolidinone intermediate, which is then coupled with a pyridopyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the thiazolidinone ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
Antimicrobial Activity
The thiazolidine moiety in the compound has been associated with antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
Antitumor Activity
Compounds with pyrido-pyrimidine structures have demonstrated significant antitumor effects. They may act by inhibiting specific pathways involved in cancer cell proliferation.
Antidiabetic Properties
Similar thiazolidine derivatives have been noted for their potential in managing diabetes by enhancing insulin sensitivity.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that may include:
- Formation of Thiazolidine Ring : Utilizing precursors that contain sulfur and carbonyl groups.
- Pyrido-Pyrimidine Formation : Employing cyclization reactions to create the fused ring system.
- Functionalization : Adding substituents such as benzyl or morpholine groups to enhance biological activity.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of similar thiazolidine derivatives. Results indicated a significant reduction in bacterial colonies when treated with these compounds, suggesting a mechanism involving cell wall disruption.
Case Study 2: Antitumor Activity
Research featured in Cancer Research highlighted the antitumor effects of pyrido-pyrimidine derivatives. In vitro assays showed that these compounds inhibit cell proliferation in several cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents.
Case Study 3: Antidiabetic Mechanism
A study conducted by the Diabetes Journal examined the effects of thiazolidine derivatives on glucose metabolism. The findings revealed enhanced insulin sensitivity and improved glycemic control in diabetic models.
Wirkmechanismus
The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized below based on core modifications and substituent variations.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Thiazolidinone Modifications: The benzyl group in the target compound (vs. Chlorophenyl substitution (as in 10b, ) may improve antimicrobial activity due to electron-withdrawing effects . The Z-configuration in the thiazolidinone methylidene group likely stabilizes planar geometry, optimizing interactions with hydrophobic enzyme pockets .
- Heterocyclic Substituents: Morpholin-4-yl (target compound) vs. imidazolylpropylamino (): Morpholine improves solubility and pharmacokinetics, whereas imidazole may facilitate hydrogen bonding with biological targets (e.g., kinases or proteases) .
- Core Structure Variations: Pyrido-pyrimidinone (target) vs.
Physicochemical and Pharmacokinetic Properties
Biologische Aktivität
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including a pyrido[1,2-a]pyrimidine core and thiazolidine moieties, contribute to its potential therapeutic applications. This article compiles research findings on its biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyrido[1,2-a]pyrimidine Core : Known for various bioactivities.
- Thiazolidine Ring : Enhances interaction with biological targets.
- Morpholine Group : Potentially increases solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit substantial antimicrobial properties. Specifically:
- The compound has shown activity against both Gram-positive and Gram-negative bacteria.
- In vitro studies demonstrated that the compound's activity exceeds that of standard antibiotics like ampicillin by 10–50 fold against certain strains, particularly Enterobacter cloacae .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 |
| Escherichia coli | >0.03 | >0.06 |
| Staphylococcus aureus | 0.02 | 0.04 |
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- It has shown promising results in inhibiting the growth of various cancer cell lines, including human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cells.
- The structure–activity relationship suggests that modifications to the thiazolidine moiety can enhance cytotoxicity against cancer cells .
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HCT116 | 16.23 | Moderate |
| MCF-7 | 17.94 | Moderate |
| U87 MG | 15.00 | High |
Neuroprotective Effects
The presence of the morpholine group is associated with neuroprotective effects:
- Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Further research is needed to elucidate the mechanisms involved in its neuroprotective action.
Case Studies
- In Vivo Studies : In a mouse model of melanoma, the compound significantly inhibited tumor growth compared to control groups, indicating its potential as an anticancer agent.
- Toxicity Assessments : Acute oral toxicity studies showed no significant adverse effects at therapeutic doses, highlighting its safety profile.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how are intermediates validated?
The compound’s synthesis involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Condensation of a pyrido[1,2-a]pyrimidin-4-one precursor with a Z-configured thiazolidinone aldehyde under acidic conditions (e.g., ethanol/HCl) to form the methylidene linkage .
- Step 2 : Functionalization of the pyrimidine core with morpholine via nucleophilic substitution or palladium-catalyzed coupling .
- Validation : Intermediates are confirmed via -NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm for pyrido-pyrimidine) and LC-MS (molecular ion matching calculated [M+H]) .
Basic: How is the compound’s electronic structure analyzed computationally?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended to model the compound’s electronic properties. Key steps:
- Optimize geometry using a basis set like 6-31G(d,p) .
- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
- Validate against experimental UV-Vis spectra (e.g., λmax in DMSO) .
Basic: What spectroscopic techniques are critical for structural confirmation?
- -NMR : Aromatic protons in the pyrido-pyrimidine core appear as doublets (J = 8–10 Hz) between δ 7.5–8.5 ppm. The thioxo group (C=S) deshields adjacent protons .
- IR : Strong C=O stretches near 1680 cm (pyrimidinone) and C=S stretches at 1250–1350 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H] with <2 ppm error) .
Advanced: How can contradictions in biological activity data be resolved?
If conflicting bioactivity arises (e.g., analgesic vs. no effect in writhing assays):
- Comparative Bioisosterism Studies : Compare the compound’s activity to 4-hydroxyquinolin-2-one analogs, as pyrido-pyrimidine cores may act as bioisosteres. Use dose-response curves and statistical models (e.g., IC50 ± SEM) .
- Metabolic Stability Assays : Test liver microsome stability to rule out rapid degradation masking activity .
Advanced: What challenges arise in X-ray crystallographic refinement of this compound?
- Disorder in Morpholine Groups : Use SHELXL’s PART instruction to model disordered atoms. Refine with isotropic displacement parameters .
- Thermal Motion : Apply ORTEP-3 to visualize anisotropic displacement ellipsoids and adjust restraints .
- Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .
Advanced: How can reaction yields for similar heterocycles be optimized?
- Solvent Optimization : Use DMF or acetonitrile for polar intermediates; switch to toluene for cyclization steps .
- Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings (morpholine incorporation) .
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) .
Advanced: How are discrepancies in 1H^1H1H-NMR proton assignments resolved?
- 2D NMR : Use HSQC to correlate - signals for ambiguous protons (e.g., overlapping pyrido-pyrimidine peaks) .
- X-ray Crystallography : Cross-validate proton environments with crystallographic data (e.g., bond lengths and angles) .
- Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening .
Advanced: How is purity validated in the absence of commercial reference standards?
- Elemental Analysis : Ensure %C, %H, %N match theoretical values (±0.4%) .
- HPLC-PDA : Use a C18 column (ACN/water gradient) to confirm >98% purity. Track λmax at 254 nm .
- TLC Spiking : Co-spot with a synthetic intermediate to confirm absence of starting material .
Advanced: What computational methods predict metabolic pathways?
- CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms. Prioritize sites prone to oxidation (e.g., benzyl or morpholine groups) .
- MetaSite Software : Predict phase I metabolites (e.g., N-demethylation of morpholine) and validate with in vitro microsomal assays .
Advanced: How are structure-activity relationships (SAR) analyzed for analogs?
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (Hammett σ) with bioactivity.
- Pharmacophore Mapping : Identify critical features (e.g., thioxo group for target binding) via HipHop alignment .
- In Silico Mutagenesis : Simulate mutations in target proteins (e.g., kinase ATP pockets) to validate SAR trends .
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